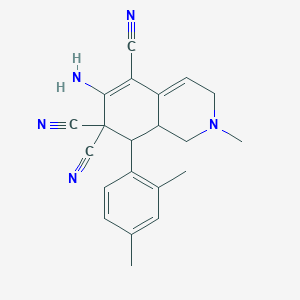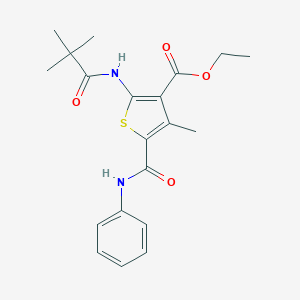
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a thiophene core Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
The synthesis of ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.
Functionalization: The thiophene core is then functionalized with various substituents, including the ethyl ester, dimethylpropanoyl, and phenylcarbamoyl groups.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques .
Analyse Chemischer Reaktionen
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace existing substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Wirkmechanismus
The mechanism of action of ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Ethyl 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound has a similar core structure but differs in the cyclopenta[b]thiophene ring, which may result in different chemical and biological properties.
Ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
Eigenschaften
Molekularformel |
C20H24N2O4S |
|---|---|
Molekulargewicht |
388.5g/mol |
IUPAC-Name |
ethyl 2-(2,2-dimethylpropanoylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H24N2O4S/c1-6-26-18(24)14-12(2)15(16(23)21-13-10-8-7-9-11-13)27-17(14)22-19(25)20(3,4)5/h7-11H,6H2,1-5H3,(H,21,23)(H,22,25) |
InChI-Schlüssel |
IMPGKUWIKPYMAF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-amino-3-cyano-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl cyanide](/img/structure/B393962.png)
![2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B393963.png)
![2-AMINO-4-(5-TERT-BUTYLTHIOPHEN-2-YL)-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B393966.png)
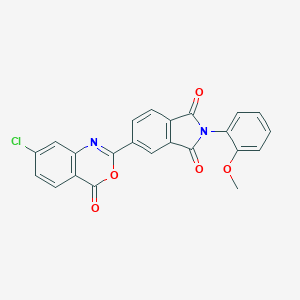
![2-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393969.png)
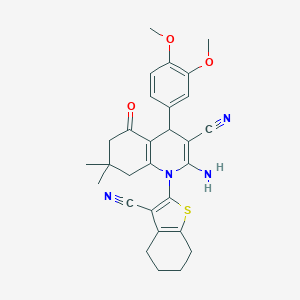
![3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B393971.png)
![2-[2-(allyloxy)-3,5-dibromobenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393976.png)
![2-[(E)-N-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ium-4-ylmethyl)triazole-4-carbonyl]amino]-C-methylcarbonimidoyl]phenolate](/img/structure/B393977.png)
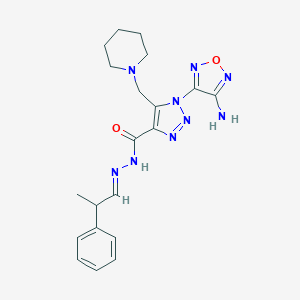
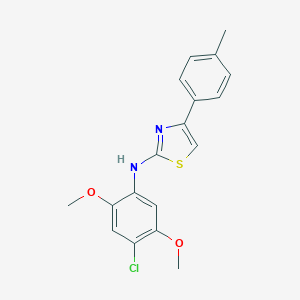
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[1-(2-thienyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B393983.png)
![1-[3'-(3-CHLOROPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B393984.png)
